molecular formula C13H15N3O5 B2970526 ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate CAS No. 338422-90-5

ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate

Cat. No.: B2970526
CAS No.: 338422-90-5
M. Wt: 293.279
InChI Key: JXMSUAGUDQVQNU-NVXXTVOZSA-N
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Description

Ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate is a benzoate ester derivative featuring a conjugated enamine system with nitro and methoxyimino substituents. The (1E,3E) configuration denotes trans orientations of the double bonds at positions 1 and 3 of the propenyl chain. This compound’s structural complexity arises from the interplay of electron-withdrawing groups (nitro, methoxyimino) and the aromatic benzoate core, which may influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

ethyl 4-[[(Z)-3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c1-3-21-13(17)10-4-6-11(7-5-10)14-8-12(16(18)19)9-15-20-2/h4-9,15H,3H2,1-2H3/b12-9-,14-8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRPPOHADGTPPB-YCDCODFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC(=CNOC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N=C/C(=C/NOC)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Nitropropene Intermediate: The reaction begins with the nitration of a suitable propene derivative to form a nitropropene intermediate.

    Methoxyimino Addition: The nitropropene intermediate undergoes a reaction with methoxyamine to introduce the methoxyimino group.

    Coupling with Benzoate: The final step involves coupling the methoxyimino-nitropropene intermediate with ethyl 4-aminobenzoate under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate involves its interaction with specific molecular targets. The nitro and methoxyimino groups may play a crucial role in its biological activity by interacting with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound’s closest analogs include ethyl benzoate derivatives with variations in the substituents on the amino-propenyl chain or aromatic ring. Key examples from the evidence include:

a) Ethyl 4-{[(1E)-3-(4-Methoxyphenyl)-3-Oxoprop-1-en-1-yl]Amino}Benzoate (CAS 143589-97-3)
  • Structure: Features a 4-methoxyphenyl ketone group instead of the nitro and methoxyimino substituents.
  • Properties: The electron-donating methoxy group on the phenyl ring enhances solubility in polar organic solvents, contrasting with the main compound’s nitro group, which likely reduces solubility in non-polar media .
b) I-6501 (Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)Pentylthio)Benzoate)
  • Structure : Contains a thioether-linked isoxazole moiety.
  • Such structural differences could lead to divergent biological targets, such as enzyme inhibition vs. pesticidal activity .
c) Pyriminobac-Methyl (Methyl 2-((4,6-Dimethoxy-2-Pyrimidinyl)Oxy)-6-(1-(Methoxyimino)Ethyl)Benzoate)
  • Structure: Shares the methoxyimino group but incorporates a pyrimidinyloxy substituent.
  • Application: Used as a herbicide, suggesting that the methoxyimino group may play a role in disrupting plant enzymatic processes.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Melting Point (°C)
Target Compound C₁₄H₁₅N₃O₅ 305.29 (calculated) Likely low in water; moderate in DMSO/CHCl₃ Not reported
Ethyl 4-Aminobenzoate () C₉H₁₁NO₂ 165.19 Soluble in ethanol, CHCl₃ 89–91
Ethoxylated Ethyl-4-Aminobenzoate () C₅₉H₁₁₁NO₂₇ 1266.6 Water-soluble; poor in ethanol Liquid at RT
I-6501 () C₁₈H₂₃N₃O₃S 361.46 Moderate in DMSO Not reported

Key Observations :

  • The target compound’s nitro group likely reduces water solubility compared to ethoxylated derivatives ().
  • The methoxyimino group may enhance thermal stability relative to simple ethyl 4-aminobenzoate .
a) Enzyme Inhibition Potential

Compounds like 2d and 2e (), which contain diethylaminoethyl and fluorophenyl groups, inhibit Trypanothione Reductase in Leishmania parasites. The target compound’s nitro group could similarly interact with redox-active enzyme sites, though its efficacy would depend on substituent positioning and electronic effects .

b) Pesticidal Activity

Pyriminobac-methyl () and related herbicides highlight the role of methoxyimino groups in disrupting plant metabolism. The target compound’s nitro group may confer additional herbicidal or fungicidal activity through free radical generation or electrophilic attack .

Biological Activity

Ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate, also known by its CAS number 338422-90-5, is a complex organic compound with significant biological activity. This article delves into its synthesis, mechanism of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O5, with a molar mass of approximately 293.28 g/mol. The compound features a nitropropene moiety and a methoxyimino group, which are critical for its biological activity. The structure can be represented as follows:

\text{Ethyl 4 1E 3E 3 methoxyimino 2 nitroprop 1 en 1 yl amino}benzoate}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Methoxyimino Group : This is achieved by reacting a suitable aldehyde with methoxyamine in the presence of a base.
  • Introduction of the Nitro Group : Nitration reactions using nitric acid and sulfuric acid are commonly employed.
  • Condensation : The nitro compound is condensed with an appropriate alkene under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key points include:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, effectively blocking their activity.
  • Binding Affinity : The presence of the nitro and methoxyimino groups enhances binding affinity and specificity towards biological targets.
  • Stability and Bioavailability : The trifluoromethoxy group contributes to the compound's stability and bioavailability, making it more effective in biological systems.

Biological Activity

Research indicates that this compound exhibits potential antimicrobial properties due to its structural similarities with known sulfa drugs. Its mechanism may involve:

  • Inhibition of Bacterial Enzymes : The compound may interfere with nucleic acid synthesis or inhibit bacterial enzymes critical for survival.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

StudyFindings
Ishida et al. (2006)Demonstrated that nitro-substituted benzoates exhibit enhanced antibacterial activity compared to their unsubstituted counterparts.
Vinodkumar et al. (2008)Found that derivatives with methoxyimino groups showed increased efficacy against resistant bacterial strains.
Rida et al. (2005)Reported on the synthesis of related compounds that displayed significant inhibitory effects on enzyme activity in vitro.

Q & A

Q. How can researchers address discrepancies in synthetic yields reported across studies?

  • Methodology :
  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., solvent polarity, catalyst loading) .
  • Green chemistry metrics : Compare atom economy and E-factors to identify inefficiencies .

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